molecular formula C20H20FNO B125694 N-Phprop-fphetp CAS No. 152565-98-5

N-Phprop-fphetp

Cat. No. B125694
M. Wt: 309.4 g/mol
InChI Key: OLGLBVCVFJOXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phprop-fphetp is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound belongs to the class of phenylpropylamines and has been synthesized through various methods. In

Scientific Research Applications

N-Phprop-fphetp has been found to have potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. This compound has been studied for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an impact on the cardiovascular system, with studies showing its ability to increase heart rate and blood pressure.

Mechanism Of Action

The mechanism of action of N-Phprop-fphetp is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, specifically targeting the dopamine and serotonin transporters. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to an increase in their effects on the central nervous system.

Biochemical And Physiological Effects

N-Phprop-fphetp has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal studies. It has also been found to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Phprop-fphetp in lab experiments is its high purity, which can be achieved through various synthesis methods. This ensures that the results obtained from experiments are accurate and reliable. However, one of the limitations is the lack of information on its long-term effects on the central nervous system and cardiovascular system, which could limit its potential applications in research.

Future Directions

There are several future directions for the study of N-Phprop-fphetp. One area of research could be to investigate its potential as a treatment for various neurological and psychiatric disorders such as depression and anxiety. Another area of research could be to explore its potential as a cardiovascular stimulant for the treatment of conditions such as hypotension. Additionally, further research could be conducted to determine the long-term effects of N-Phprop-fphetp on the central nervous system and cardiovascular system.
Conclusion:
In conclusion, N-Phprop-fphetp is a chemical compound with potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of N-Phprop-fphetp in various research areas.

Synthesis Methods

N-Phprop-fphetp can be synthesized through various methods, including reductive amination, condensation reaction, and Friedel-Crafts acylation. One of the most common methods is the reductive amination of phenylacetone with N-propylhydroxylamine in the presence of a reducing agent such as sodium borohydride. This method yields a high purity product with a yield of up to 80%.

properties

CAS RN

152565-98-5

Product Name

N-Phprop-fphetp

Molecular Formula

C20H20FNO

Molecular Weight

309.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one

InChI

InChI=1S/C20H20FNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2

InChI Key

OLGLBVCVFJOXSD-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3

synonyms

N-(1-phenylpropionyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
N-PhProp-FPheTP

Origin of Product

United States

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